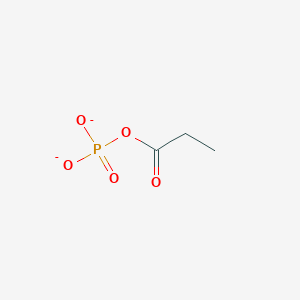
Propanoyl phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoyl phosphate(2-) is dianion of propanoyl phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a propanoyl phosphate.
Wissenschaftliche Forschungsanwendungen
Flame Retardant Research Propanoyl phosphate derivatives are studied for their use as flame retardants. One such derivative, tris-(1,3-dichloro-2-propyl) phosphate, has been identified as a mutagen in tests, indicating potential genetic risks associated with its use in consumer products like children's sleepwear (Gold, Blum, & Ames, 1978).
Membrane Distillation Research In membrane science, propanoyl phosphate compounds like triethyl phosphate are utilized in the fabrication of hydrophobic microporous films for membrane distillation. These compounds are crucial in controlling membrane performance and structure (Nejati, Boo, Osuji, & Elimelech, 2015).
Catalysis Research Propanoyl phosphate compounds are researched for their role in catalysis. They are used in the preparation of carbon-based acid catalysts for reactions like the dehydration of 2-propanol, revealing insights into the nature and strength of acid sites (Bedia, Rosas, Márquez, Rodríguez-Mirasol, & Cordero, 2009).
Environmental and Health Impact Studies Derivatives of propanoyl phosphate, such as tris(1,3-dichloro-2-propyl) phosphate, are extensively researched for their environmental occurrence, exposure, and potential health risks. These studies are vital for understanding the impact of these compounds on human health and ecosystems (Wang, Chen, Li, Yu, Wang, & Liu, 2020).
Photorelease Studies in Chemistry In the field of photochemistry, compounds like benzoin diethyl phosphate, which is structurally similar to propanoyl phosphate, are studied for their behavior under light exposure. These studies contribute to understanding the mechanisms of photorelease, which is important in various chemical applications (Rajesh, Givens, & Wirz, 2000).
Catalytic Transfer Hydrogenation Research Research on potassium triphosphate, a related compound, has shown its effectiveness as a catalyst in the transfer hydrogenation of carbonyl compounds, highlighting the potential of phosphate compounds in catalytic applications (Radhakrishan, Do, Jaenicke, Sasson, & Chuah, 2011).
Eigenschaften
Produktname |
Propanoyl phosphate(2-) |
|---|---|
Molekularformel |
C3H5O5P-2 |
Molekulargewicht |
152.04 g/mol |
IUPAC-Name |
propanoyl phosphate |
InChI |
InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7)/p-2 |
InChI-Schlüssel |
FMNMEQSRDWIBFO-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(=O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,9S,12S,15R,16E,18S,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1262188.png)
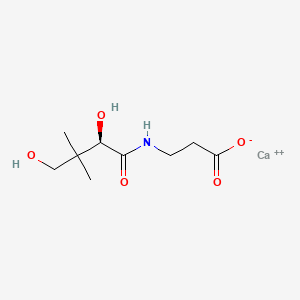
![sodium;N-benzyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate](/img/structure/B1262191.png)
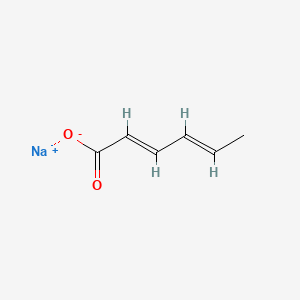
![sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262194.png)
![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)
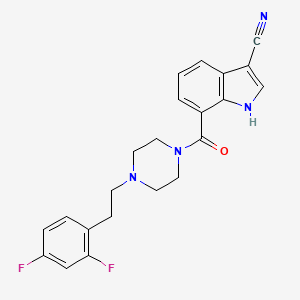
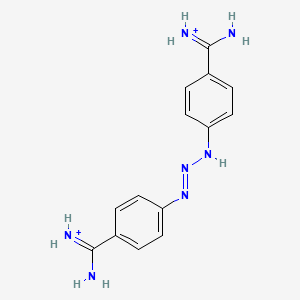
![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)
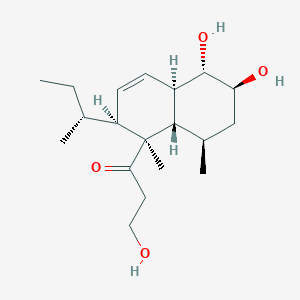
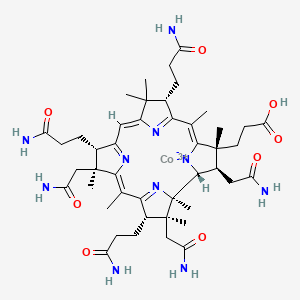
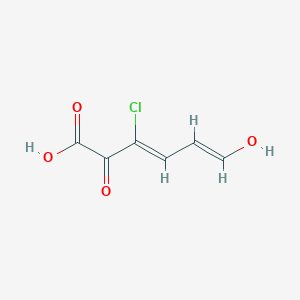
![(3E)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B1262209.png)
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)